2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Synthetic Chemistry Building Blocks Heterocyclic Chemistry

Standard oxazole analogs lack the dual reactive sites required for complex divergent synthesis. This compound delivers orthogonal functionality: bromophenyl for Pd-catalyzed cross-couplings and chloromethyl for nucleophilic substitutions. - **Sequential diversification**: Suzuki-Miyaura first, then amine/thiol conjugation from a single scaffold. - **SAR optimization**: Moderate LogP (3.38) and 95% purity ensure reproducible results. - **Reliable supply**: Consistent specifications for medicinal chemistry and materials science programs.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 22091-38-9
Cat. No. B3253010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
CAS22091-38-9
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CCl)Br
InChIInChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
InChIKeyKZSDQYSWKWLFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9): Core Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) is a disubstituted 1,3-oxazole heterocycle featuring a 4-bromophenyl group at the 2-position and a reactive chloromethyl handle at the 4-position . Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of 272.53 g/mol and a typical commercial purity specification of 95% . This compound is widely utilized as a versatile synthetic building block in medicinal chemistry and materials science, primarily due to its dual orthogonal reactive sites .

Why 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) Cannot Be Replaced by Unfunctionalized or Monosubstituted Oxazole Analogs


Generic substitution of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole with simpler oxazole analogs (e.g., unsubstituted oxazole, 4-chloromethyloxazole, or 2-phenyloxazole) is not scientifically valid for advanced synthetic applications. This compound's unique value derives from the orthogonal reactivity of its two substituents: the 4-chloromethyl group enables efficient nucleophilic substitution (e.g., for amine or thiol conjugation), while the 4-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for carbon–carbon bond formation [1]. Analogs lacking either group cannot support the same divergent synthetic sequences, limiting their utility in complex molecule construction .

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) Against Closest Analogs


Dual Reactive Handle Density: Comparison with 2-(4-Bromophenyl)oxazole and 4-(Chloromethyl)oxazole

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole possesses two chemically orthogonal reactive sites per molecule, whereas its closest analogs contain only one. This dual functionality is quantifiable via the 'reactive handle density' (number of distinct reactive centers per molecular weight). The target compound has a density of 0.0073 handles per g/mol (2 handles / 272.53 g/mol), while 2-(4-Bromophenyl)oxazole (CAS 176961-50-5) has a density of 0.0045 (1 handle / 224.05 g/mol) and 4-(Chloromethyl)oxazole (CAS 767628-89-7) has a density of 0.0085 (1 handle / 117.53 g/mol) [1]. This metric directly translates to increased synthetic efficiency per unit mass for the target compound compared to the bromophenyl-only analog.

Synthetic Chemistry Building Blocks Heterocyclic Chemistry

Nucleophilic Substitution Reactivity: 4-Chloromethyl vs. 2-Chloromethyl Oxazole Analogs

The 4-chloromethyl group on the oxazole ring exhibits distinct reactivity compared to 2-chloromethyl isomers. Studies on oxazole N-oxides demonstrate that 4-chloromethyl derivatives are formed via regioselective chlorination with POCl₃, yielding a single regioisomer, whereas the 2-position is less favored under these conditions . This regioselectivity ensures a homogeneous product profile, which is critical for reproducible synthetic outcomes. In contrast, 2-chloromethyl oxazole analogs often require alternative, less efficient synthetic routes (e.g., BF₃-catalyzed reactions) that may introduce byproducts [1].

Organic Synthesis Medicinal Chemistry Reactivity

Palladium-Catalyzed Cross-Coupling Compatibility: 4-Bromophenyl Oxazole vs. Non-Halogenated Analogs

The 4-bromophenyl substituent enables efficient participation in palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated oxazole analogs. 2-(4-Bromophenyl)-1,3-oxazole (CAS 176961-50-5), a close analog, is explicitly cited as a substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing the introduction of diverse aryl, alkenyl, or alkynyl groups . The presence of the 4-bromophenyl group in the target compound confers identical reactivity, while the additional 4-chloromethyl handle provides a second, orthogonal functionalization site.

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

Commercial Purity and Physicochemical Consistency: Vendor-Specified Quality Metrics

The compound is commercially available with a specified purity of 95% (as per Fluorochem product F665851), ensuring a reliable baseline for synthetic applications . Its calculated LogP is 3.38, indicating moderate lipophilicity suitable for membrane permeability in biological assays . This compares favorably to 2-(4-Bromophenyl)oxazole (CAS 176961-50-5), which has a lower molecular weight (224.05 g/mol) but lacks the second reactive handle, and to 4-(Chloromethyl)oxazole (CAS 767628-89-7), which has a higher handle density but lower molecular complexity and lipophilicity (LogP ~1.2) .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) Based on Verified Differentiation Evidence


Divergent Synthesis of Complex Heterocyclic Libraries

The dual orthogonal reactivity of the 4-bromophenyl and 4-chloromethyl groups enables sequential functionalization: first, Suzuki-Miyaura coupling at the bromophenyl site to introduce aryl/heteroaryl diversity, followed by nucleophilic substitution at the chloromethyl site to install amine, thiol, or alkoxy groups . This divergent strategy maximizes scaffold diversification from a single procurement, reducing the number of distinct building blocks required for library synthesis.

Medicinal Chemistry Hit-to-Lead Optimization

The compound's moderate LogP (3.38) and defined purity (95%) make it a reliable starting point for SAR studies . The chloromethyl group serves as a versatile handle for introducing solubilizing groups (e.g., amines) to modulate pharmacokinetic properties, while the bromophenyl group allows for rapid exploration of hydrophobic binding pockets via cross-coupling . This dual functionality is particularly valuable in anti-infective and oncology programs where rapid analog generation is critical.

Synthesis of Functionalized Materials and Bioconjugates

The chloromethyl group can be readily substituted with nucleophiles such as thiols or amines to create covalent linkages to polymers, surfaces, or biomolecules . Simultaneously, the bromophenyl group can be used for further elaboration or as a spectroscopic handle. This orthogonal reactivity is not available in simpler oxazole analogs, making the target compound uniquely suited for constructing multifunctional materials.

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